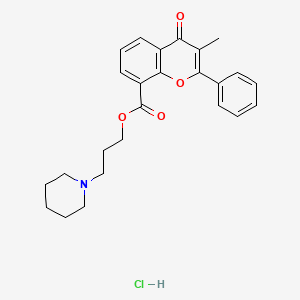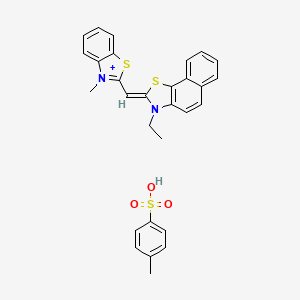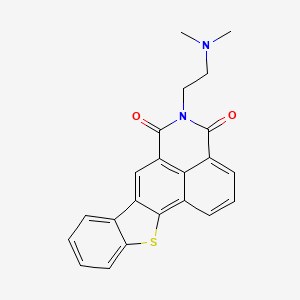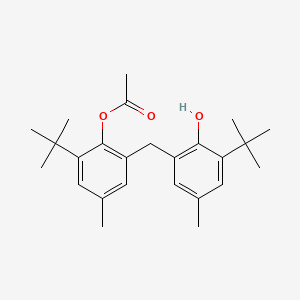
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl- is a heterocyclic compound that features a pyrimidinone core substituted with a 2-fluorophenyl and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization to form the pyrimidinone ring . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as sodium hydride or potassium carbonate .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of high-pressure autoclaves and catalysts like platinum on carbon or Raney nickel . The process may include steps such as hydrogenation and purification through crystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Applications De Recherche Scientifique
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include signal transduction cascades that regulate cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-phenyl-: Similar structure but with a chlorine atom instead of fluorine.
4(3H)-Pyrimidinone, 3-(2-bromophenyl)-2-phenyl-: Similar structure but with a bromine atom instead of fluorine.
4(3H)-Pyrimidinone, 3-(2-methylphenyl)-2-phenyl-: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl- imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets . This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
89069-60-3 |
|---|---|
Formule moléculaire |
C16H11FN2O |
Poids moléculaire |
266.27 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C16H11FN2O/c17-13-8-4-5-9-14(13)19-15(20)10-11-18-16(19)12-6-2-1-3-7-12/h1-11H |
Clé InChI |
FMPNYHFDJWREKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=CC(=O)N2C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one](/img/structure/B12714166.png)






